
4,4-Difluorocycloheptane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Difluorocycloheptane-1-thiol is an organosulfur compound characterized by a seven-membered ring structure with two fluorine atoms and a thiol group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluorocycloheptane-1-thiol typically involves the introduction of fluorine atoms and a thiol group into a cycloheptane ring. One common method is the fluorination of cycloheptane derivatives followed by thiolation. For instance, the reaction of cycloheptane with elemental fluorine in the presence of a catalyst can yield difluorocycloheptane, which can then be treated with thiolating agents such as hydrogen sulfide or thiourea to introduce the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
4,4-Difluorocycloheptane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Cycloheptane derivatives.
Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used.
科学的研究の応用
4,4-Difluorocycloheptane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers or coatings.
作用機序
The mechanism of action of 4,4-Difluorocycloheptane-1-thiol involves its interaction with molecular targets through its thiol and fluorine groups. The thiol group can form covalent bonds with proteins or enzymes, potentially altering their function. The fluorine atoms can influence the compound’s reactivity and stability, as well as its interactions with other molecules. These interactions can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
4,4-Difluorocyclohexane-1-thiol: Similar structure but with a six-membered ring.
4,4-Difluorocyclopentane-1-thiol: Similar structure but with a five-membered ring.
4,4-Difluorocyclooctane-1-thiol: Similar structure but with an eight-membered ring.
Uniqueness
4,4-Difluorocycloheptane-1-thiol is unique due to its seven-membered ring structure, which can impart different chemical and physical properties compared to its six- or eight-membered counterparts
特性
分子式 |
C7H12F2S |
|---|---|
分子量 |
166.23 g/mol |
IUPAC名 |
4,4-difluorocycloheptane-1-thiol |
InChI |
InChI=1S/C7H12F2S/c8-7(9)4-1-2-6(10)3-5-7/h6,10H,1-5H2 |
InChIキー |
ICKGWPGKRXGUMJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC(C1)(F)F)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate](/img/structure/B13628060.png)
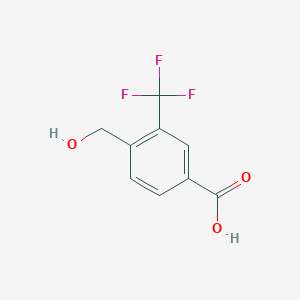
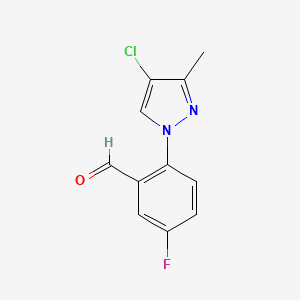

![(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-yl)methanamine](/img/structure/B13628089.png)

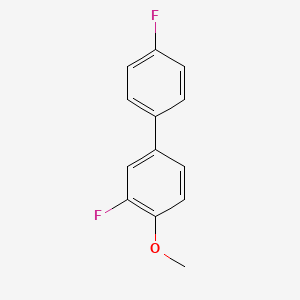

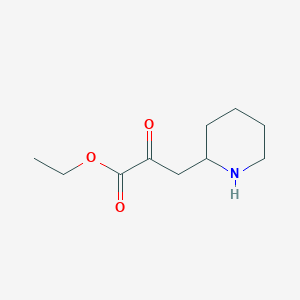

![(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B13628117.png)
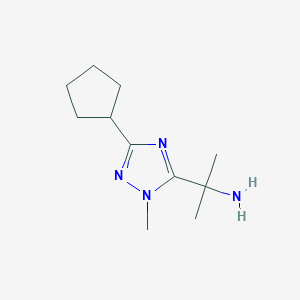
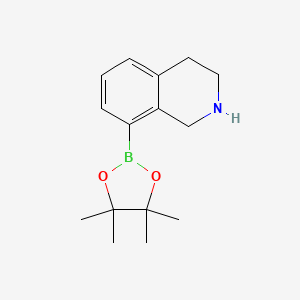
![Ethyl 3-[(cyclopropylmethyl)amino]-2,2-difluoropropanoate](/img/structure/B13628136.png)
